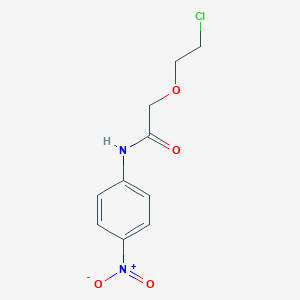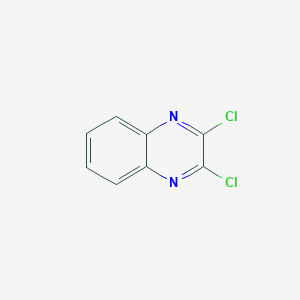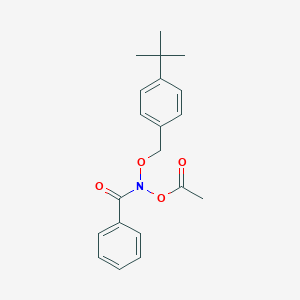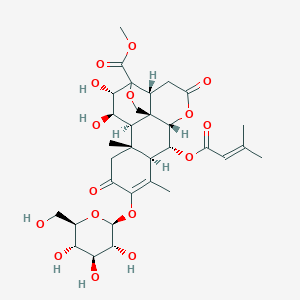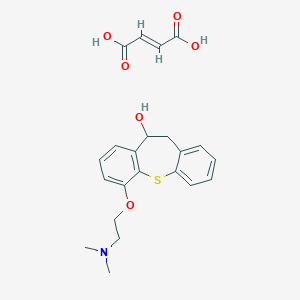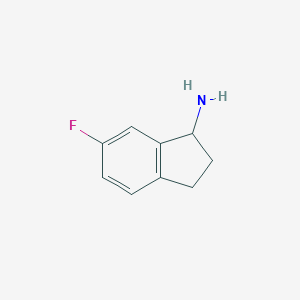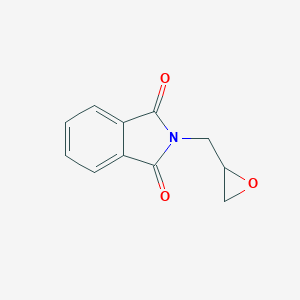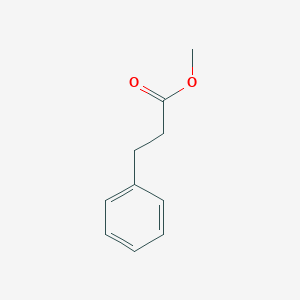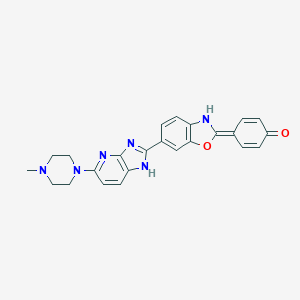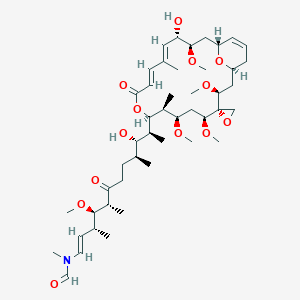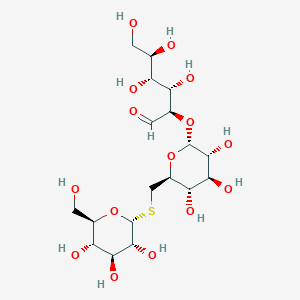
6(2)-Thiopanose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(2)-Thiopanose is a rare sugar with a sulfur atom in the ring, which gives it unique properties compared to other sugars. It has been studied extensively for its potential use in various fields, including medicine, food science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6(2)-Thiopanose is not fully understood, but it is believed to be due to its ability to interact with proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to anti-inflammatory and anti-tumor effects. It has also been shown to interact with proteins in the body, which can lead to changes in their function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6(2)-Thiopanose are varied and depend on the specific application. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, which can lead to a reduction in pain and tumor growth. In food science, it has been used as a sweetener, which can help reduce calorie intake and promote weight loss. In biochemistry, it has been used to study the interactions between carbohydrates and proteins, which can lead to a better understanding of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6(2)-Thiopanose in lab experiments include its unique properties, its low toxicity, and its ability to interact with proteins and enzymes in the body. However, there are also limitations to using 6(2)-Thiopanose in lab experiments, including its rarity and the difficulty in synthesizing it.
Direcciones Futuras
There are many potential future directions for the study of 6(2)-Thiopanose. In medicine, it could be further studied for its potential use in cancer treatment and other inflammatory conditions. In food science, it could be used to develop new sweeteners with unique properties. In biochemistry, it could be used to study the interactions between carbohydrates and proteins in more detail. Additionally, new synthesis methods could be developed to make 6(2)-Thiopanose more readily available for research.
Métodos De Síntesis
The synthesis of 6(2)-Thiopanose involves several steps, including the protection of the hydroxyl groups, the introduction of the sulfur atom, and the deprotection of the hydroxyl groups. The most common method of synthesizing 6(2)-Thiopanose is through the use of thioglycosides, which are reacted with a reducing agent to form the sulfur atom in the ring. The resulting product is then deprotected to yield 6(2)-Thiopanose.
Aplicaciones Científicas De Investigación
6(2)-Thiopanose has been extensively studied for its potential use in various fields, including medicine, food science, and biochemistry. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In food science, it has been used as a sweetener due to its low calorie content and unique taste. In biochemistry, it has been used to study the interactions between carbohydrates and proteins.
Propiedades
Número CAS |
143801-13-2 |
|---|---|
Nombre del producto |
6(2)-Thiopanose |
Fórmula molecular |
C18H32O15S |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylmethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15S/c19-1-5(22)9(23)10(24)6(2-20)31-17-15(29)13(27)12(26)8(32-17)4-34-18-16(30)14(28)11(25)7(3-21)33-18/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Clave InChI |
DWLHGQMLURLXIT-PUFVZKSTSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O |
Otros números CAS |
143801-13-2 |
Sinónimos |
6'-S-glucopyranosyl-6'-thiomaltose 6(2)-thiopanose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




